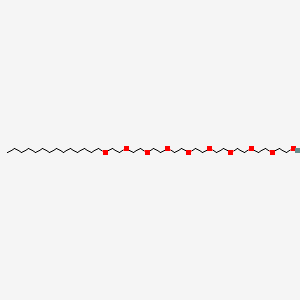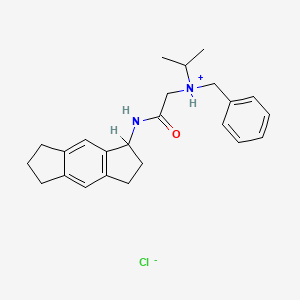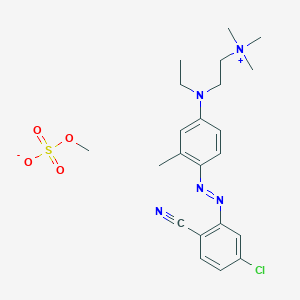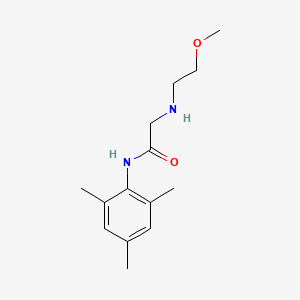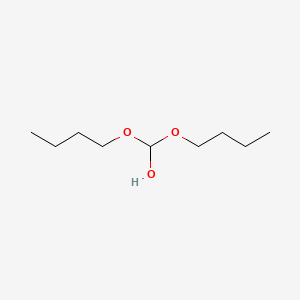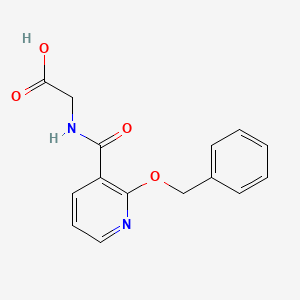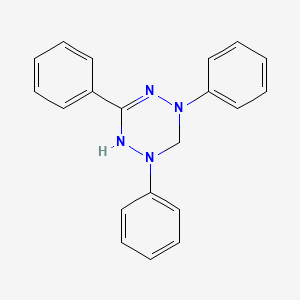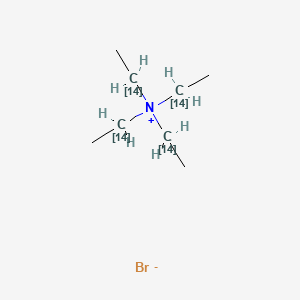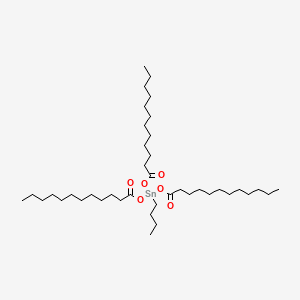
Stannane, butyltri(lauroyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE: is a chemical compound with the molecular formula C40H78O6Sn and a molar mass of 773.75 g/mol . It is also known by several other names, including BUTYLTINTRILAURATE and MONOBUTYLTINTRILAURATE . This compound is a type of organotin compound, which are known for their applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and dodecyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides , while substitution reactions can produce a variety of organotin compounds with different organic groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE is used as a catalyst in various organic reactions, including esterification and transesterification reactions .
Biology: In biological research, this compound is studied for its potential use as an antifouling agent to prevent the growth of marine organisms on submerged surfaces .
Medicine: In medicine, organotin compounds, including BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE, are investigated for their antitumor and antimicrobial properties .
Industry: Industrially, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers to enhance their thermal stability .
Wirkmechanismus
The mechanism of action of BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins involved in cellular metabolism, leading to their inactivation . This disruption can result in the inhibition of cell growth and proliferation, which is why it is studied for its potential antitumor properties .
Vergleich Mit ähnlichen Verbindungen
TRIBUTYLTIN OXIDE (TBTO): Another organotin compound used as an antifouling agent.
DIBUTYLTIN DILAURATE: Used as a catalyst in the production of polyurethane foams.
MONOBUTYLTIN TRICHLORIDE: Used in the synthesis of other organotin compounds.
Uniqueness: BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE is unique due to its specific structure, which imparts distinct properties such as high thermal stability and effectiveness as a stabilizer in polymer production . Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .
Eigenschaften
CAS-Nummer |
25151-00-2 |
|---|---|
Molekularformel |
C40H78O6Sn |
Molekulargewicht |
773.8 g/mol |
IUPAC-Name |
[butyl-di(dodecanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
FKXJWELJXMKBDI-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


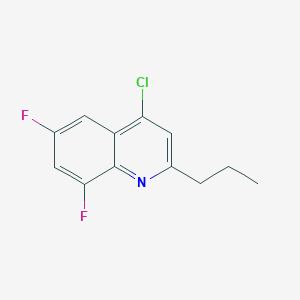
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
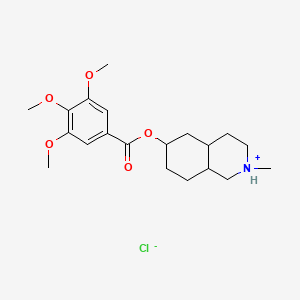
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)
